

Application Notes and Protocols for Labeling Proteins with CoA-Lumi4-Tb

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Compound of Interest		
Compound Name:	CoA-Lumi4-Tb	
Cat. No.:	B15547744	Get Quote

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Introduction

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and homogeneous assay technology widely used in drug discovery and basic research for studying molecular interactions. The use of long-lifetime lanthanide donors, such as Lumi4-Tb, minimizes background fluorescence and enhances assay sensitivity. This document provides a detailed protocol for the site-specific labeling of proteins with **CoA-Lumi4-Tb** using Sfp phosphopantetheinyl transferase, purification of the labeled protein, and its application in a TR-FRET-based protein-protein interaction assay.

Lumi4-Tb is a highly efficient terbium cryptate that serves as a FRET donor. Its large Stokes shift and long fluorescence lifetime allow for a time-gated detection window, which significantly improves the signal-to-noise ratio by eliminating short-lived background fluorescence from scattered excitation light and autofluorescent compounds. The labeling strategy described herein utilizes the Sfp phosphopantetheinyl transferase to covalently attach a Lumi4-Tb molecule, via a coenzyme A (CoA) carrier, to a specific serine residue within a recognition tag (e.g., ACP, MCP, or ybbR tag) fused to the protein of interest.[1][2][3] This enzymatic approach ensures a highly specific 1:1 labeling stoichiometry.

Data Presentation: Photophysical Properties of Lumi4-Tb



For the successful design and interpretation of TR-FRET assays, it is crucial to understand the photophysical properties of the donor fluorophore. The table below summarizes the key quantitative data for Lumi4-Tb.

Property	Value	Reference
Excitation Maximum (λex)	~340 nm	
Emission Peaks (λem)	490, 548, 587, 621 nm	_
Luminescence Lifetime (τ)	~2.7 ms	[4]
Molar Extinction Coefficient (ε)	≈ 26,000 M ⁻¹ cm ⁻¹ at 354 nm	[4]
Quantum Yield (Φ)	0.59	[4]

Experimental Protocols

Part 1: Enzymatic Labeling of a Tagged Protein with CoA-Lumi4-Tb

This protocol describes the in vitro labeling of a protein fused with a recognition tag (e.g., ACP-tag) using Sfp Synthase.

Materials:

- Purified protein of interest fused with an ACP-tag (or similar Sfp substrate tag)
- CoA-Lumi4-Tb
- Sfp Synthase[1][5][6]
- 1 M HEPES, pH 7.5
- 50 mM DTT
- 500 mM MgCl₂
- DMSO



- · Deionized Water
- Microcentrifuge tubes
- Incubator at 37°C

Protocol:

- Preparation of Reagents:
 - Dissolve CoA-Lumi4-Tb in DMSO to a final concentration of 1 mM. Vortex for 10 minutes to ensure it is fully dissolved. Store in the dark at -20°C.
 - Dilute the 1 mM CoA-Lumi4-Tb stock solution with fresh DMSO to a working stock of 250 μM for in vitro labeling.[3]
- Labeling Reaction Setup:
 - Set up the labeling reaction in a microcentrifuge tube in the following order:[3]

Component	Volume (µL)	Final Concentration
Deionized Water	28.25	-
1 M HEPES, pH 7.5	2.5	50 mM
50 mM DTT	1.0	1 mM
500 mM MgCl ₂	2.0	10 mM
50 μM ACP-tagged Protein	5.0	5 μΜ
40 μM Sfp Synthase	1.25	1 μΜ
250 μM CoA-Lumi4-Tb	2.0	10 μΜ

| Total Volume | 50 | |

- Gently mix the reaction components by pipetting.
- Incubation:



- Incubate the reaction mixture in the dark for 60 minutes at 37°C.[3][5] For sensitive proteins, the incubation can be performed overnight at 4°C.[3]
- Troubleshooting Incomplete Labeling:
 - If labeling is not complete, consider increasing the incubation time to 2 hours at 25°C or up to 24 hours at 4°C.[3]
 - Ensure that a reducing agent like DTT is present in all buffers used for protein handling and storage to maintain the activity of the tag.[3]
 - Verify the activity of the Sfp Synthase, as loss of activity can lead to weak labeling.

Part 2: Purification of the Lumi4-Tb Labeled Protein

After the labeling reaction, it is often necessary to remove the unreacted **CoA-Lumi4-Tb**. Affinity chromatography is a suitable method if the protein of interest has an affinity tag (e.g., His-tag) in addition to the labeling tag.

Materials:

- Labeling reaction mixture from Part 1
- Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
- Chromatography column
- Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0 for Histagged proteins)
- Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0 for Histagged proteins)
- Collection tubes

Protocol:

Resin Equilibration:



- Equilibrate the affinity resin with 5-10 column volumes of Binding/Wash Buffer.[7]
- · Sample Loading:
 - Apply the labeling reaction mixture to the equilibrated column. Allow the sample to flow through by gravity.
 [7] Collect the flow-through to check for unbound protein.
- Washing:
 - Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unreacted
 CoA-Lumi4-Tb and other non-specifically bound proteins.[7]
- Elution:
 - Elute the labeled protein with 3-5 column volumes of Elution Buffer.[7] Collect the eluate in fractions.
- Analysis of Purity:
 - Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining to assess purity. The labeled protein can be visualized using a fluorescent gel scanner before staining.

Part 3: TR-FRET Assay for Protein-Protein Interaction

This protocol provides a general framework for a TR-FRET assay to detect the interaction between the Lumi4-Tb labeled protein (Donor) and a partner protein labeled with a suitable acceptor fluorophore (e.g., d2, a fluorescent protein like GFP, or another organic dye).

Materials:

- Purified Lumi4-Tb labeled protein (Donor)
- Purified acceptor-labeled partner protein (Acceptor)
- Assay Buffer (e.g., PBS with 0.1% BSA)
- Low-volume, black 384-well assay plates



• TR-FRET compatible microplate reader

Protocol:

- Assay Setup:
 - Prepare serial dilutions of the unlabeled interaction partner to be used as a competitor for assay validation.
 - In a 384-well plate, add the following components:
 - Assay Buffer
 - Lumi4-Tb labeled protein (Donor) at a fixed concentration.
 - Acceptor-labeled partner protein (Acceptor) at a fixed concentration.
 - Test compound or unlabeled competitor protein.
 - The final assay volume is typically 10-20 μL.
- Incubation:
 - Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the interaction to reach equilibrium. Protect the plate from light.
- TR-FRET Measurement:
 - Measure the TR-FRET signal using a plate reader equipped for time-resolved fluorescence. Typical settings include:
 - Excitation: ~340 nm
 - Emission Donor: ~620 nm
 - Emission Acceptor: Dependent on the acceptor fluorophore (e.g., ~665 nm for d2)
 - Delay Time: 50-100 μs



- Integration Time: 400-1000 μs
- Data Analysis:
 - Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.
 - Plot the TR-FRET ratio against the concentration of the test compound or competitor to determine IC50 or K₁ values.

Visualizations Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

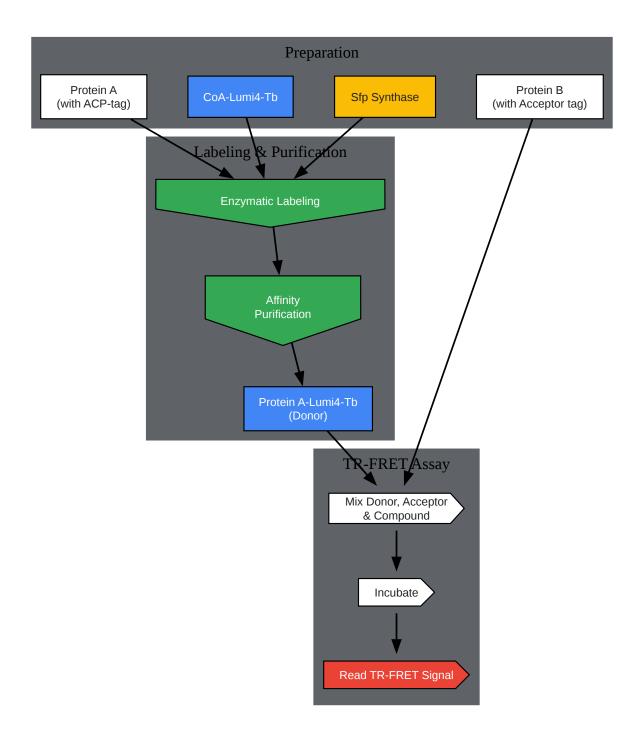


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Caption: A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow: TR-FRET Protein-Protein Interaction Assay





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Caption: Workflow for a TR-FRET based protein-protein interaction assay.



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